molecular formula C19H21F2N5O3 B606247 2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo- CAS No. 1188407-45-5

2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-

Cat. No. B606247
M. Wt: 405.4058
InChI Key: PJMUNXORSUNUCV-OAHLLOKOSA-N
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Description

BMS-764459 is a novel potent antagonist of corticotropin-releasing factor/hormone receptor 1 (CRHR-1).

Scientific Research Applications

Structural Analysis and Synthesis

  • Synthesis Techniques and Structural Analysis: Research has been conducted on similar pyrazinecarbonitrile derivatives, focusing on their synthesis and structural analysis. For example, the study by (Ganapathy et al., 2015) detailed the crystal structure of a related compound using X-ray diffraction, providing insights into the molecular arrangement and interactions. This kind of analysis is fundamental for understanding the chemical properties and potential applications of such compounds.

Heterocyclic Chemistry

  • Development of Heterocyclic Compounds: The creation of diverse heterocyclic compounds from pyrazinecarbonitrile derivatives has been explored, as seen in studies like those conducted by (Fadda et al., 2012). These works highlight the versatility of pyrazinecarbonitrile derivatives in synthesizing various heterocyclic structures, which are significant in pharmaceutical and material science research.

Potential Pharmacological Activities

  • Investigation into Pharmacological Properties: Research into pyrazinecarbonitrile derivatives has also delved into their potential pharmacological applications. For instance, the study by (Kamal El‐Dean et al., 2018) synthesized novel compounds and suggested further investigation into their pharmacological activities. This indicates the ongoing interest in exploring these compounds for medicinal purposes.

Novel Compound Synthesis

  • Creation of Novel Compounds for Further Research: A significant application of pyrazinecarbonitrile derivatives is in synthesizing new chemical entities. Research such as that by (Elewa et al., 2021) focuses on creating and characterizing new compounds, which can be foundational for future studies in various fields of chemistry and biology.

properties

CAS RN

1188407-45-5

Product Name

2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-

Molecular Formula

C19H21F2N5O3

Molecular Weight

405.4058

IUPAC Name

(S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-(6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino)-5-oxo-4,5-dihydropyrazine-2-carbonitrile

InChI

InChI=1S/C19H21F2N5O3/c1-10-6-14(11(2)23-17(10)29-19(20)21)25-16-18(27)26(8-13(7-22)24-16)15(9-28-3)12-4-5-12/h6,8,12,15,19H,4-5,9H2,1-3H3,(H,24,25)/t15-/m1/s1

InChI Key

PJMUNXORSUNUCV-OAHLLOKOSA-N

SMILES

N#CC(N=C1NC2=CC(C)=C(OC(F)F)N=C2C)=CN([C@@H](C3CC3)COC)C1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-764459

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of pure (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-(6-hydroxy-2,5-dimethylpyridin-3-ylamino)-5-oxo-4,5-dihydropyrazine-2-carbonitrile (2.3 g, 6.5 mmol) and CsF (395 mg, 2.6 mmol) was added to acetonitrile (65 mL). To the resulting suspension, trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (3.82 mL, 19.4 mmol) was slowly added (use extreme caution! The reagent can cause dermatological damage and should always be handled in hood). LC-MS analysis after 1 h showed the reaction to be complete (89% conversion to required product). Volatiles were evaporated in vacuo and the residue was partitioned between EtOAc (3×120 mL) and H2O (˜100 mL). The organic layer was washed with water (2×50 mL) and brine (50 mL), and dried over Na2SO4. The ethyl acetate was evaporated in vacuo and the residue was dissolved in DMF (10 mL). The solution was applied to C18 silica gel column (14 cm×5 cm) equilibrated with MeCN:H2O (1:2). The column was eluted with 33% MeCN/H2O (500 mL), 45% MeCN/H2O (500 mL), 60% MeCN/H2O (1000 mL), 70% MeCN/H2O (500 mL). Individual fractions were analyzed by LC-MS (product comes out in between 60%-70% MeCN/H2O). Fractions containing pure product were combined and concentrated in vacuo to give pure (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-(6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino)-5-oxo-4,5-dihydropyrazine-2-carbonitrile (2.28 g, 87% yield) as pale yellow solid: 1H NMR (CDCl3) δ 8.43 (s, 1H); 8.01 (s, 1H); 7.56 (s, 1H); 7.49 (t, JH-F=73.8 Hz, 1H); 4.15-4.18 (m, 1H); 3.76 (dd, JAB=10.4, JAX=5.2 Hz, 1H); 3.68 (dd, JBA=10.4, JBX=3.1 Hz, 1H); 3.37 (s, 3H); 2.46 (s, 3H); 2.30 (s, 3H); 1.35-1.42 (m, 1H); 0.82-0.88 (m, 1H); 0.64-0.69 (m, 1H); 0.53-0.58 (m, 1H); 0.31-0.36 (m, 1H); 13C NMR (126 MHz, CDCl3) δ 153.0, 151.5, 147.8, 143.8, 133.3, 129.4, 125.6, 119.1, 117.2, 114.8 (t, J=256.1 Hz, 1 C), 107.6, 72.7, 62.6, 59.6, 20.0, 15.5, 11.4, 6.4, 4.2; 19F NMR (CDCl3) δ −88.73 (d); LRMS (ESI) m/e 406 [(M+H)+, calcd for C19H22N5O3F2 406]; tR=2.7 min (Solvent A: MeOH:H2O:TFA 10:90:0.1; Solvent MeOH:H2O:TFA=90:10:0.1; 40% B in A to 100% B in A linear gradient in a 3 min run with 1 min hold time at the end, λ=280 nm).
Name
(S)-4-(1-cyclopropyl-2-methoxyethyl)-6-(6-hydroxy-2,5-dimethylpyridin-3-ylamino)-5-oxo-4,5-dihydropyrazine-2-carbonitrile
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
395 mg
Type
reactant
Reaction Step One
Quantity
3.82 mL
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-
Reactant of Route 2
Reactant of Route 2
2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-
Reactant of Route 3
Reactant of Route 3
2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-
Reactant of Route 4
Reactant of Route 4
2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-
Reactant of Route 5
Reactant of Route 5
2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-
Reactant of Route 6
2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-

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